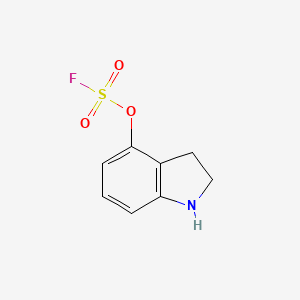
2,3-dihydro-1H-indol-4-yl sulfurofluoridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1H-indol-4-yl sulfurofluoridate is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 2,3-dihydro-1H-indol-4-yl sulfurofluoridate can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole core . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using methanesulfonic acid under reflux in methanol .
Analyse Chemischer Reaktionen
2,3-Dihydro-1H-indol-4-yl sulfurofluoridate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often use reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while reduction can produce dihydroindole derivatives .
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1H-indol-4-yl sulfurofluoridate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,3-dihydro-1H-indol-4-yl sulfurofluoridate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes . For example, they may inhibit enzymes or modulate receptor activity, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydro-1H-indol-4-yl sulfurofluoridate can be compared with other indole derivatives, such as:
2,3-Dihydroindole: Known for its neuroprotective and antioxidant properties.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Melatonin: A neurohormone regulating circadian rhythms and exhibiting antioxidant and anticancer activities.
Eigenschaften
Molekularformel |
C8H8FNO3S |
|---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
4-fluorosulfonyloxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H8FNO3S/c9-14(11,12)13-8-3-1-2-7-6(8)4-5-10-7/h1-3,10H,4-5H2 |
InChI-Schlüssel |
NLYGRKLHNCOJRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C1C(=CC=C2)OS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















